molecular formula C11H12N4O4 B13209917 N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B13209917
M. Wt: 264.24 g/mol
InChI Key: ZSWBQGORUFNNOY-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-oxopiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-nitrophenyl substituent and a 3-oxo group on the piperazine ring. Piperazine-carboxamides are known for their pharmacological versatility, including antimicrobial, antinociceptive, and enzyme inhibitory properties .

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C11H12N4O4/c16-10-7-14(6-5-12-10)11(17)13-8-1-3-9(4-2-8)15(18)19/h1-4H,5-7H2,(H,12,16)(H,13,17)

InChI Key

ZSWBQGORUFNNOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with piperazine derivatives under specific conditions. One common method involves the condensation of 4-nitroaniline with a piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.

Major Products Formed

    Reduction: 4-aminophenyl-3-oxopiperazine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenyl-3-oxopiperazine and carboxylic acid.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogues:
Compound Name Substituents/Modifications Synthesis Method Key Activity/Findings References
N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide 3-chlorophenyl, 4-phenylpiperazine Coupling of phenyl isocyanate with piperazine Antagonistic activity at serotonin receptors
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-1-piperazinecarboxamide 3-chlorophenyl, triazole moiety Multi-step ring closure and alkylation Potential kinase inhibition
N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide 3-cyanophenyl, benzoxazinone-propanoyl HCTU-mediated coupling Enhanced selectivity in enzyme inhibition
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl, 4-ethylpiperazine Single-crystal X-ray confirmed synthesis Crystallographic stability studies
N-[(1R,2S)-1,2-Bis(4-chlorophenyl)ethyl]-3-oxopiperazine-1-carboxamide 3-oxopiperazine, bis(4-chlorophenyl)ethyl Enantioselective catalytic synthesis Anticancer activity (e.g., Nutlin-3 analog)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in the target compound is an EWG, which may enhance metabolic stability compared to chloro or phenyl substituents .
  • 3-Oxo Group : The presence of a 3-oxo group on the piperazine ring (as in the target compound and ) is associated with improved binding to biological targets due to hydrogen-bonding interactions .
Antimicrobial Activity:
  • 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups (e.g., from ) showed superior activity against E. coli and C. albicans compared to non-nitrated analogs, suggesting the nitro group enhances microbial membrane penetration .
  • Comparison : Piperazine-carboxamides with chloro substituents (e.g., ) demonstrated moderate activity, indicating nitro groups may offer a broader spectrum.
Antinociceptive Activity:
  • Thiadiazole derivatives (e.g., compounds 3a–h in ) exhibited dose-dependent pain relief in rodent models, with activity linked to the carboxamide-thiadiazole scaffold rather than the nitro group .
Enzyme Inhibition:
  • Fluorinated benzoxazinone-piperazine hybrids (e.g., compounds 54 and 55 in ) showed potent inhibition of kinases and proteases, with fluorine atoms improving bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The 3-oxo group in the target compound may reduce oxidative metabolism compared to non-oxidized piperazines .

Biological Activity

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide is a compound that belongs to the piperazine derivatives class, characterized by a piperazine ring substituted with a nitrophenyl group and a carboxamide functional group. Its molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3}. This compound has garnered attention for its potential biological activities, particularly its role as an enzyme inhibitor and receptor modulator.

Research indicates that this compound interacts with various biological targets, potentially leading to therapeutic effects in several diseases. The presence of the nitrophenyl group enhances its ability to bind to active sites on enzymes or receptors, which may result in inhibition or modulation of their activities. This interaction profile is essential for understanding its potential therapeutic applications and guiding further drug development efforts.

Therapeutic Potential

Studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its ability to modulate enzyme activity suggests potential use in treating conditions related to inflammation and cancer. The exploration of its pharmacological effects is ongoing, with researchers investigating its efficacy against specific disease models.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in the piperazine derivative class. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-fluoro-4-nitrophenyl)-3-oxopiperazine-1-carboxamideContains a fluorine atomPotentially different biological activity
N-(4-chlorophenyl)-3-oxopiperazine-1-carboxamideSubstituted with a chlorine atomMay exhibit different receptor interactions
1-(2-fluoro-4-nitrophenyl)piperazineContains a piperazine ring with fluorineFocused on enzyme inhibition studies

These compounds demonstrate the diversity within the piperazine derivative class while emphasizing the unique attributes of this compound, particularly its nitro substitution which may influence its biological activity differently compared to others.

Inhibition Studies

Recent studies have focused on the compound's interaction with specific enzymes. For instance, investigations have shown that this compound can inhibit certain enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the exact mechanisms by which it exerts these effects and to evaluate its efficacy in vivo .

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